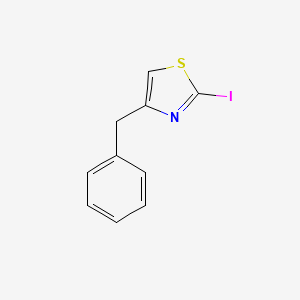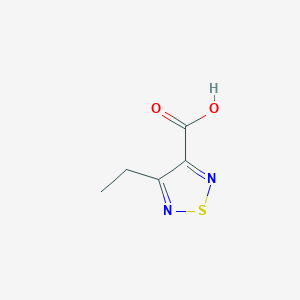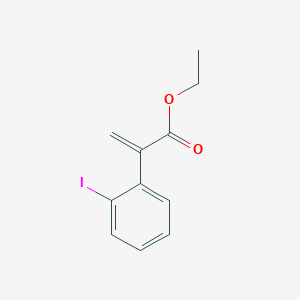![molecular formula C7H4INS B13660787 3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
3-Iodothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodothieno[3,2-c]pyridine typically involves the iodination of thieno[3,2-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the thieno[3,2-c]pyridine scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the iodination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are commonly employed under inert atmosphere conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like azido-thieno[3,2-c]pyridine or thioether derivatives can be formed.
Coupling Products: Various biaryl or alkyne-substituted thieno[3,2-c]pyridine derivatives are typical products.
Scientific Research Applications
3-Iodothieno[3,2-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodothieno[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as kinases. The compound can act as an ATP-mimetic, binding to the active site of kinases and inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Thieno[3,2-c]pyridine: The parent compound without the iodine substituent.
Thieno[2,3-c]pyridine: A regioisomer with a different arrangement of the thiophene and pyridine rings.
Uniqueness: 3-Iodothieno[3,2-c]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization through various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C7H4INS |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
3-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
InChI Key |
XFGRLQJGSKBCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
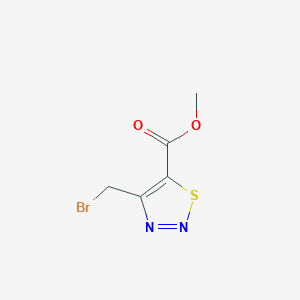
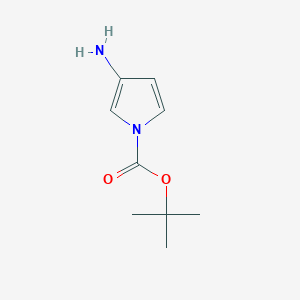


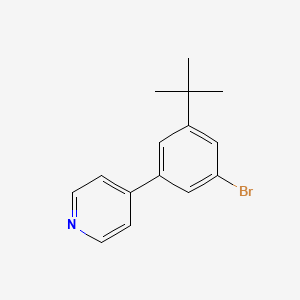
![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)


![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
